3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
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Description
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is a chemical compound with the molecular formula C6H8N2O21. It is available for purchase from various chemical suppliers123.
Synthesis Analysis
Unfortunately, specific information on the synthesis of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is not readily available in the search results. However, it is likely that this compound can be synthesized through specific organic chemistry reactions involving diazabicyclo compounds4.Molecular Structure Analysis
The molecular structure of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is defined by its molecular formula, C6H8N2O21. Unfortunately, specific details about its molecular structure are not readily available in the search results.
Chemical Reactions Analysis
Specific information on the chemical reactions involving 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is not readily available in the search results. However, as a diazabicyclo compound, it may participate in various organic reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione are not explicitly listed in the search results. However, its molecular formula is C6H8N2O21, and its molecular weight is 140.14 g/mol1.Safety And Hazards
Safety data sheets for 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione are available and can provide detailed information on its safety and potential hazards5. It is important to handle all chemical compounds with appropriate safety precautions.
Future Directions
The future directions for research and development involving 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione are not specified in the search results. However, it is available for purchase for research and development purposes12, suggesting that it may have potential applications in various fields of study.
properties
IUPAC Name |
3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVCUDVPULNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione |
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